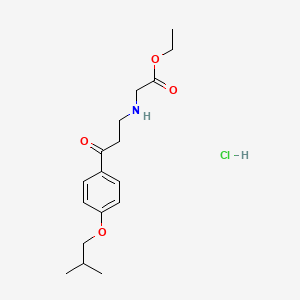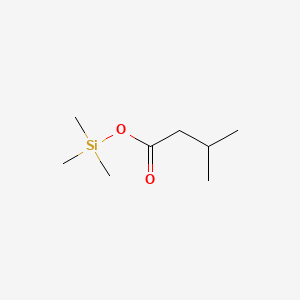
Butanoic acid, 3-methyl-, trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 3-methylbutyrate is an organic compound that belongs to the class of esters. It is characterized by the presence of a trimethylsilyl group attached to a 3-methylbutyrate moiety. This compound is often used in organic synthesis due to its unique properties, such as increased volatility and stability, which make it suitable for various applications in chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylsilyl 3-methylbutyrate can be synthesized through the reaction of 3-methylbutyric acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-Methylbutyric acid+Trimethylsilyl chloride→Trimethylsilyl 3-methylbutyrate+HCl
Industrial Production Methods
On an industrial scale, the production of trimethylsilyl 3-methylbutyrate involves similar reaction conditions but is carried out in larger reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 3-methylbutyrate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids to yield 3-methylbutyric acid and trimethylsilanol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base, typically at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in anhydrous conditions.
Major Products Formed
Hydrolysis: 3-Methylbutyric acid and trimethylsilanol.
Reduction: 3-Methylbutanol.
Substitution: Various substituted esters depending on the reagent used.
Aplicaciones Científicas De Investigación
Trimethylsilyl 3-methylbutyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of carboxylic acids and alcohols.
Biology: Employed in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the stability and solubility of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which trimethylsilyl 3-methylbutyrate exerts its effects is primarily through the formation of stable silyl ethers. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. This protection is achieved through the formation of a strong Si-O bond, which is resistant to many reagents but can be selectively removed under specific conditions, such as treatment with fluoride ions.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl acetate
- Trimethylsilyl propionate
- Trimethylsilyl butyrate
Uniqueness
Trimethylsilyl 3-methylbutyrate is unique due to the presence of the 3-methylbutyrate moiety, which imparts distinct chemical and physical properties compared to other trimethylsilyl esters. This uniqueness makes it particularly useful in applications where specific reactivity or stability is required.
Propiedades
Número CAS |
55557-13-6 |
|---|---|
Fórmula molecular |
C8H18O2Si |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
trimethylsilyl 3-methylbutanoate |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)6-8(9)10-11(3,4)5/h7H,6H2,1-5H3 |
Clave InChI |
FEUVPJCEKKEDPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


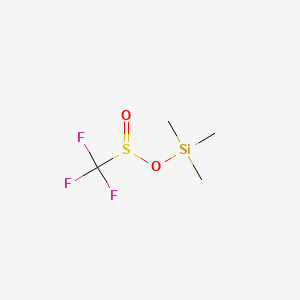
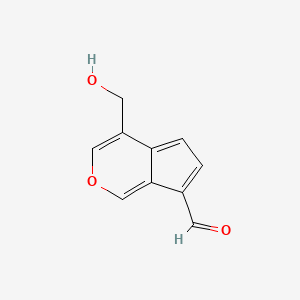
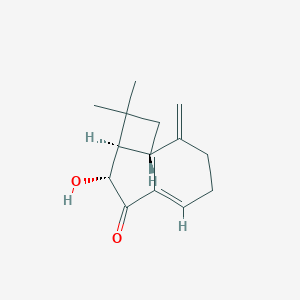

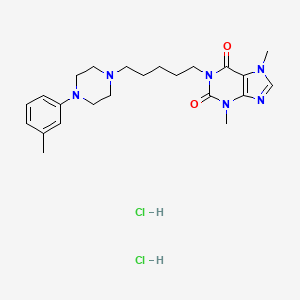
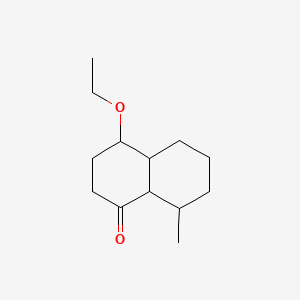
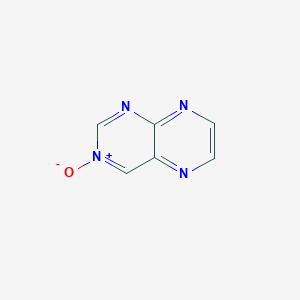

![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)

![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)

![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)
